Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate
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Overview
Description
Ethyl 3-azaspiro[55]undeca-1,4-diene-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two ringsThe molecular formula of Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate is C13H19NO2, and it has a molecular weight of 221.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable diene with an azaspiro compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate can be compared with other similar spirocyclic compounds, such as:
2,4-Dimethyl-3-aza-spiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile:
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: Compounds with similar spirocyclic structures but different functional groups and properties.
Properties
CAS No. |
66606-50-6 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12(15)14-10-8-13(9-11-14)6-4-3-5-7-13/h8-11H,2-7H2,1H3 |
InChI Key |
PNVCFVDXNSYKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC2(CCCCC2)C=C1 |
Origin of Product |
United States |
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